4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
CAS No.:
Cat. No.: VC14537938
Molecular Formula: C17H16BrFN2O4S
Molecular Weight: 443.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16BrFN2O4S |
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Molecular Weight | 443.3 g/mol |
IUPAC Name | 4-bromo-N-(4-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Standard InChI | InChI=1S/C17H16BrFN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Standard InChI Key | AODQVNKKCDMDSX-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-bromo-N-(4-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide, reflects its three key substituents:
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A bromine atom at the 4-position of the benzamide ring, enhancing electrophilic reactivity.
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A 4-fluorophenyl group attached via an amide linkage, contributing to lipophilicity and electronic effects.
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A morpholine-4-sulfonyl group at the 3-position, which improves solubility and potential target binding.
The canonical SMILES string encodes this arrangement, while the InChIKey AODQVNKKCDMDSX-UHFFFAOYSA-N
uniquely identifies its stereochemical configuration.
Physicochemical Data
Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 443.3 g/mol |
XLogP3 | 3.5 (estimated) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 7 (amide O, sulfonyl O, morpholine O) |
Rotatable Bond Count | 5 |
The compound’s moderate lipophilicity (XLogP3 ≈ 3.5) suggests balanced membrane permeability, while the sulfonyl group enhances aqueous solubility.
Synthesis and Preparation
General Synthetic Strategy
While explicit synthetic details for this compound are unavailable, its structure implies a multi-step route:
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Benzamide Core Formation: Reaction of 4-bromo-3-sulfonylbenzoic acid with 4-fluoroaniline under coupling agents like EDC/HOBt.
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Sulfonylation: Introduction of the morpholine sulfonyl group via nucleophilic substitution, likely using morpholine and a sulfonyl chloride precursor.
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Purification: Chromatographic techniques to isolate the final product.
Comparative Analysis with Analogous Compounds
The synthesis of 4-((4-bromo-3-fluorophenyl)sulfonyl)morpholine (PubChem CID 58198830) involves sulfonylation of a bromo-fluorophenyl intermediate with morpholine, suggesting that similar conditions (e.g., dichloromethane solvent, triethylamine base) could apply to the target compound .
Biological Activities and Research Findings
Inferred Mechanisms of Action
Benzamide derivatives are known to interact with enzymes such as kinases and G-protein-coupled receptors. The sulfonyl group may facilitate hydrogen bonding with active-site residues, while the bromine atom could act as a leaving group in covalent inhibition.
Antimicrobial Activity
Morpholine sulfonamides often disrupt bacterial cell wall synthesis. The fluorine atom in this compound may enhance penetration through lipid bilayers, potentiating activity against Gram-positive pathogens.
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